

N-Boc-4-fluorophenylglycine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-N-Boc-4-fluorophenylglycine

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For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-fluorophenylglycine is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the phenyl ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom impart unique properties that are highly valuable in the synthesis of peptides and other pharmaceutical compounds. This technical guide provides an in-depth overview of the molecular properties, synthesis, and applications of N-Boc-4-fluorophenylglycine.

Chemical Properties and Molecular Weight

The chemical structure of N-Boc-4-fluorophenylglycine features a fluorinated aromatic side chain and a Boc-protected amine. These features contribute to its utility as a building block in solid-phase peptide synthesis (SPPS) and other organic syntheses.[\[1\]](#)

Property	Value
Molecular Formula	C ₁₃ H ₁₆ FNO ₄ [2] [3]
Molecular Weight	269.27 g/mol [2] [3]
Appearance	White to off-white solid [1]
Solubility	Soluble in common organic solvents such as DMF and DCM; insoluble in water. [1]

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for N-Boc-4-fluorophenylglycine, based on its molecular formula $C_{13}H_{16}FNO_4$, is detailed below.

Element	Symbol	Quantity	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	13	12.011	156.143
Hydrogen	H	16	1.008	16.128
Fluorine	F	1	18.998	18.998
Nitrogen	N	1	14.007	14.007
Oxygen	O	4	15.999	63.996
Total		269.272		

Synthesis and Chiral Resolution

The synthesis of N-Boc-4-fluorophenylglycine typically involves two key steps: the synthesis of the parent amino acid, 4-fluorophenylglycine, followed by the protection of the amino group with a Boc moiety. As 4-fluorophenylglycine is a chiral molecule, a resolution step is often necessary to isolate the desired enantiomer (D or L).

Experimental Protocol: Boc Protection of 4-Fluorophenylglycine

This protocol describes a general method for the N-terminal Boc protection of 4-fluorophenylglycine.

Materials:

- DL-4-Fluorophenylglycine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Water
- Brine solution
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** Suspend DL-4-fluorophenylglycine in a mixture of the chosen organic solvent (DCM or THF) and water.
- **Base Addition:** Cool the mixture in an ice bath and slowly add the base (TEA or $NaHCO_3$) while stirring.
- **Addition of Boc Anhydride:** To the stirred suspension, add di-tert-butyl dicarbonate (Boc_2O).
- **Reaction:** Allow the reaction to proceed at room temperature with vigorous stirring until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer with water and then with a brine solution.
 - Dry the organic layer over an anhydrous drying agent like $MgSO_4$ or Na_2SO_4 .
- **Purification:** Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude N-Boc-DL-4-fluorophenylglycine. The product

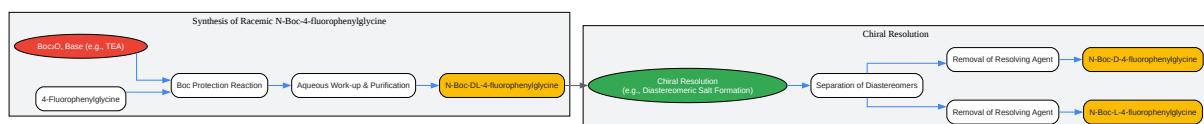
can be further purified by column chromatography if necessary.

Chiral Resolution

The resolution of racemic N-Boc-4-fluorophenylglycine into its individual enantiomers is crucial for its application in stereospecific drug development. Common methods for chiral resolution include:

- **Diastereomeric Salt Formation:** This technique involves reacting the racemic mixture with a chiral resolving agent, such as a chiral amine or acid, to form diastereomeric salts. These salts have different solubilities and can be separated by crystallization.[4][5]
- **Enzymatic Resolution:** Specific enzymes can selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.
- **Chiral Chromatography:** The racemic mixture can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC).

The following diagram illustrates a general workflow for the synthesis and resolution of N-Boc-4-fluorophenylglycine.



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Workflow for the synthesis and chiral resolution of N-Boc-4-fluorophenylglycine.

Applications in Research and Drug Development

N-Boc-4-fluorophenylglycine is a valuable building block in the synthesis of peptides and peptidomimetics. The Boc protecting group is stable under a variety of reaction conditions but can be easily removed with mild acids, making it ideal for stepwise peptide synthesis.[\[1\]](#)

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. The use of fluorinated amino acids like 4-fluorophenylglycine is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic profiles of a molecule.

Furthermore, the fluorine atom serves as a useful probe in nuclear magnetic resonance (NMR) spectroscopy. ^{19}F NMR is a sensitive technique that can be used to study the conformation and interactions of peptides and proteins containing a fluorine label.

In summary, N-Boc-4-fluorophenylglycine is a key reagent for researchers and scientists in the pharmaceutical industry. Its unique combination of a fluorine-substituted aromatic ring and a Boc-protected amine makes it a versatile tool for the synthesis of novel therapeutic agents with potentially improved efficacy and safety profiles.

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